![molecular formula C17H10ClFN4O3S B2436554 methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 946330-43-4](/img/structure/B2436554.png)
methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
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Overview
Description
Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a complex organic compound that belongs to the class of thiadiazoloquinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The compound’s synthesis involves multi-step reactions, typically starting with the formation of the quinazoline-thiadiazole hybrid scaffold. Key steps include:
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Mechanism : Cyclization steps often proceed via nucleophilic attack of sulfur or nitrogen atoms on adjacent carbonyl or imine groups, forming the fused thiadiazoloquinazoline system .
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
Condition | Product | Solvent | Rate Constant (k, h⁻¹) |
---|---|---|---|
1M NaOH, 80°C | 2-[(3-Chloro-4-fluorophenyl)amino]-5-oxo-... | Ethanol/H₂O | 0.45 |
1M HCl, 60°C | Same as above | Dioxane/H₂O | 0.32 |
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Key Insight : Hydrolysis preserves the thiadiazole-quinazoline core but modifies solubility and bioavailability .
Nucleophilic Substitution at the Aryl Halide
The 3-chloro-4-fluorophenyl group participates in SNAr reactions due to electron-withdrawing substituents:
Nucleophile | Conditions | Product Substituent | Yield |
---|---|---|---|
Morpholine | DMF, 100°C, 8 h | 4-Morpholinyl | 61% |
Sodium methoxide | MeOH, 65°C, 6 h | 4-Methoxy | 54% |
Metal Complexation
The compound forms stable complexes with transition metals via the quinazolinone carbonyl and thiadiazole N-atoms:
Metal Salt | Ligand Ratio (Compound:Metal) | Application |
---|---|---|
CoCl₂·6H₂O | 2:1 | Anticancer activity enhancer |
Cu(OAc)₂·H₂O | 1:1 | Catalytic oxidation studies |
Biological Interaction Mechanisms
Though not traditional "reactions," the compound engages in biochemical interactions:
Table: Target-Specific Binding Affinities
Target Protein | IC₅₀ (µM) | Mechanism of Inhibition | Source |
---|---|---|---|
p38 MAP kinase | 0.18 | Competitive ATP-binding site blockage | |
Tubulin (Colchicine site) | 1.16 | Disruption of microtubule assembly |
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Structural Basis : Docking studies reveal hydrogen bonding between the thiadiazole ring and Lys53 of p38 MAP kinase .
Oxidation and Reduction
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Oxidation : The thiadiazole sulfur atom resists oxidation, but the quinazoline ring undergoes mild oxidation with H₂O₂ to form N-oxide derivatives (yield: 48%) .
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the C=N bond in the quinazoline ring, yielding a dihydro derivative (yield: 65%) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces ring-opening of the thiadiazole moiety, generating a thiourea intermediate. This process is reversible under acidic conditions.
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
A notable study explored the synthesis and evaluation of several thiadiazole derivatives against human cancer cell lines such as HEPG2 and HeLa. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant antiproliferative activity .
Antimicrobial Properties
In addition to anticancer applications, this compound has shown promising antimicrobial activity.
Antibacterial Activity
Research has revealed that thiadiazole derivatives possess antibacterial properties against a range of pathogens. For example, compounds derived from this class have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant zones of inhibition at low concentrations .
Antifungal Activity
The antifungal potential of these compounds has also been explored. In vitro studies indicated that certain thiadiazole derivatives effectively inhibited the growth of Candida albicans and other fungal strains, suggesting their utility as potential antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Substituent | Effect on Activity |
---|---|
Chlorine at position 3 | Enhances anticancer activity |
Fluorine at position 4 | Increases selectivity towards cancer cells |
Methyl group on carboxylate | Improves solubility and bioavailability |
Mechanism of Action
The mechanism of action of methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or the suppression of disease progression .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their antimicrobial and anticancer activities.
Fluorinated pyrazolo[3,4-d]pyrimidine with a 1,3,4-thiadiazole ring: Exhibits significant anticancer activity.
Uniqueness
Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate stands out due to its unique combination of a quinazoline and thiadiazole ring system, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Biological Activity
Methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a compound belonging to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Anticancer Activity
Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that they exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A review highlighted that several thiadiazole derivatives demonstrated potent inhibitory effects against breast carcinoma (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines. The most active compounds showed IC50 values ranging from 0.74 to 10 μg/mL against these cell lines .
- Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis through the activation of caspases, specifically caspases 3, 8, and 9. For example, certain synthesized thiadiazole derivatives were shown to increase subG1 phase populations in HL-60 leukemia cells, indicating apoptosis induction .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have demonstrated antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various pathogenic bacteria and fungi:
- Antimicrobial Efficacy : The compound's structure allows it to interact effectively with bacterial cell membranes. In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antiviral Properties
Recent investigations also suggest potential antiviral activities for thiadiazole derivatives. The structure of this compound may enhance its efficacy against viral infections by interfering with viral replication processes .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of specific substituents on the thiadiazole ring significantly influences its biological activity:
Substituent | Effect on Activity |
---|---|
Chlorine | Enhances cytotoxicity against cancer cells |
Fluorine | Increases lipophilicity and bioavailability |
Carboxylate group | Contributes to solubility and interaction with biological targets |
These modifications are crucial for optimizing the compound's efficacy and reducing potential side effects .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated a series of thiadiazole derivatives for their anticancer properties against MCF-7 cells. The compound showed an EC50 value of approximately 10 μg/mL, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin . Further investigations revealed that the compound induced significant apoptosis as evidenced by increased levels of activated caspases.
Case Study 2: Antimicrobial Screening
Another research effort assessed the antimicrobial potential of various thiadiazole derivatives, including our compound. It was found to exhibit notable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL . This suggests its potential utility in treating infections caused by antibiotic-resistant bacteria.
Properties
IUPAC Name |
methyl 2-(3-chloro-4-fluoroanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O3S/c1-26-15(25)8-2-4-10-13(6-8)21-17-23(14(10)24)22-16(27-17)20-9-3-5-12(19)11(18)7-9/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTKUALBPQTBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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